molecular formula C20H34O B13388765 2-(4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol

2-(4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol

Cat. No.: B13388765
M. Wt: 290.5 g/mol
InChI Key: ZJWQYSDAWSDJRA-UHFFFAOYSA-N
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Description

2-(4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol is a chemical compound with the molecular formula C₂₀H₃₄O. It belongs to a group of stereoisomers and is known for its complex structure, which includes a cyclotetradeca-triene ring system with multiple methyl groups and a propan-2-ol moiety .

Preparation Methods

The synthesis of 2-(4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of hexaprenyl diphosphate in the presence of water, catalyzed by colleterpenol synthase. This reaction yields colleterpenol, which can be further modified to obtain the desired compound . Industrial production methods may involve similar enzymatic processes or chemical synthesis routes that ensure high yield and purity.

Chemical Reactions Analysis

2-(4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-(4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-16-8-6-10-17(2)12-14-19(20(4,5)21)15-13-18(3)11-7-9-16/h8,11-12,19,21H,6-7,9-10,13-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQYSDAWSDJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC(CCC(=CCC1)C)C(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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